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CAS No.: 1079252-75-7

Cat. No.: B3375192

Get Quote

Introduction: The Structural Mandate
Indole-3-carboxaldehydes are pivotal scaffolds in medicinal chemistry, serving as precursors

for aplysinopsin analogs, Schiff bases, and thiosemicarbazones with potent anticancer and

antimicrobial profiles.[2] The introduction of a bromine atom at the 5- or 6-position is not merely

a lipophilic modification; it fundamentally alters the solid-state packing through halogen bonding

(XB) and heavy-atom effects.

Understanding the crystal structure of these derivatives allows researchers to:

Predict Solubility & Stability: Correlate lattice energy with pharmaceutical developability.

Map Ligand-Receptor Interactions: Use small-molecule geometry to refine docking models

for kinase or oxidoreductase targets.

Engineer Supramolecular Assemblies: Exploit the competition between strong Hydrogen

Bonds (HB) and directional Halogen Bonds (XB).[3]
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Experimental Workflow: From Synthesis to
Structure
To obtain diffraction-quality crystals, purity is paramount. The presence of regioisomers (e.g., 4-

bromo vs. 6-bromo) can disrupt nucleation.

Synthesis via Vilsmeier-Haack Formylation
The standard protocol involves the formylation of the corresponding bromoindole using

phosphorus oxychloride (

) and dimethylformamide (DMF).[3]

Mechanism: Electrophilic aromatic substitution at the electron-rich C3 position.

Critical Step: Hydrolysis of the iminium intermediate must be controlled (pH 8-9) to prevent

polymerization.

Crystallization Protocol
Brominated indoles are often sparingly soluble in non-polar solvents but crystallize well from

polar aprotic solvents or alcohols.

Method A: Slow Evaporation (Recommended for 6-Bromo)

Dissolve 50 mg of 6-bromoindole-3-carboxaldehyde in 5 mL of hot Ethanol/DMF (9:1 ratio).

Filter the solution through a 0.2 µm PTFE syringe filter into a clean vial.

Cover with parafilm, punch 3-4 pinholes, and store at 4°C.

Result: Prism-shaped crystals appear within 48-72 hours.

Method B: Vapor Diffusion (Alternative)

Dissolve substrate in minimal THF (inner vial).

Place in a closed jar containing Pentane (outer reservoir).[3]
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Result: Slower growth yields higher quality single crystals suitable for weak diffraction

sources.

Structural Determination Workflow

Synthesis
(Vilsmeier-Haack)

Purification
(Recrystallization/Column)

Crystal Growth
(Slow Evap/Diffusion)

X-Ray Diffraction
(Mo/Cu Kα Source)

Structure Solution
(Direct Methods/SHELXT)

Refinement
(Least Squares/SHELXL)

High R-factor?
Re-crystallize

Click to download full resolution via product page

Figure 1: Critical path for structural determination. Note the feedback loop: poor refinement

statistics (

) often necessitate re-crystallization to minimize twinning or disorder.

Crystallographic Data & Unit Cell Analysis[4][5][6]
The introduction of bromine breaks the symmetry observed in the parent indole-3-

carboxaldehyde. While the parent compound crystallizes in the orthorhombic system (

), the 6-bromo derivative adopts a monoclinic cell (

), indicating a shift in packing preference driven by the halogen.[3]

Table 1: Comparative Lattice Parameters
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Parameter
Indole-3-carboxaldehyde

(Parent)
6-Bromoindole-3-

carboxaldehyde

Crystal System Orthorhombic Monoclinic

Space Group (No.[4] 29) (No. 14)

a (Å) 14.076 7.657(2)

b (Å) 5.806 7.933(2)

c (Å) 8.691 13.521(3)

(°) 90 99.05(1)

Z (Formula Units) 4 4

Calc.[3] Density (

)
~1.36 ~1.71

Key Interaction N-H...O (Chain) N-H...O + Br...Br/O

Data Source: Parent (CSD Refcode INDALD), 6-Bromo (J. Chem. Crystallogr. 2010).[3]

Structural Analysis: Conformation &
Supramolecular Architecture
Molecular Conformation
The indole-3-carboxaldehyde moiety is essentially planar. A critical conformational degree of

freedom is the rotation of the aldehyde group (

).[3]

Observed State: The carbonyl oxygen is typically syn to the C2-H bond (cis-like orientation

relative to the C2-C3 bond). This minimizes steric repulsion with the benzene ring (C4-H)

and aligns the dipole moment for optimal stacking.

Planarity: The mean deviation from the indole plane is usually <0.05 Å, facilitating tight
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stacking interactions.

The Hydrogen Bond Network (The "Hard" Framework)
The primary structure-directing interaction is the classical hydrogen bond between the indole N-

H (donor) and the carbonyl Oxygen (acceptor).[3]

Motif:

Geometry:

distances range from 2.85 to 2.95 Å.

Topology: In the 6-bromo derivative (

), these interactions typically form centrosymmetric dimers or infinite

chains running parallel to the crystallographic b-axis.[3] This contrasts with the parent (

), which forms polar chains due to the lack of an inversion center.[3]

The Halogen Bond (The "Soft" Director)
The bromine atom acts as a Lewis acid (sigma-hole donor) capable of interacting with Lewis

bases (O, N, or

-systems).[3]

Interaction:

or

.

Significance: While weaker than the H-bond, the halogen bond directs the packing of the

chains/dimers into 3D layers. In 6-bromoindole-3-carboxaldehyde, the Br atom often

engages in Type I (

) halogen contacts, stabilizing the layer interface.
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Figure 2: Supramolecular connectivity map.[3] The H-bond dimerizes the molecules, while Pi-

stacking and Halogen bonding organize these dimers into the 3D lattice.

Applications in Drug Design
The crystallographic insights translate directly to medicinal chemistry applications:

Fragment-Based Drug Discovery (FBDD): The rigid, planar nature of the 6-bromoindole

scaffold makes it an excellent "fragment" for probing hydrophobic pockets in kinases. The Br

atom can displace structural water molecules or engage backbone carbonyls via halogen

bonding.

Schiff Base Synthesis: The aldehyde carbon is highly electrophilic. Crystal structures of

derivatives (e.g., thiosemicarbazones) reveal that the trans configuration across the

bond is preferred, maximizing planarity and conjugation.[3]

Aplysinopsin Analogs: 6-bromoindole-3-carboxaldehyde is the key starting material for

synthesizing aplysinopsin (a marine alkaloid). The crystal structure confirms the E/Z

geometry of the double bond formed during condensation, which is critical for biological

activity against serotonin receptors.[3]

Conclusion
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The crystal structure of brominated indole-3-carboxaldehydes is defined by a hierarchy of

forces: strong

hydrogen bonds establish the primary chain/dimer motif, while bromine-mediated interactions
and

-stacking fine-tune the 3D packing. For the 6-bromo derivative, the adoption of the

space group highlights the ability of the bromine atom to enforce centrosymmetric packing, a
crucial consideration when designing co-crystals or pharmaceutical salts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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